molecular formula C11H12F3NO3S B14847947 Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate

Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate

Cat. No.: B14847947
M. Wt: 295.28 g/mol
InChI Key: LSOAPPOSXAKVCG-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a thienylcarbamate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate typically involves multiple steps, starting with the preparation of the thienylcarbamate backbone. One common method involves the reaction of a thienyl derivative with tert-butyl carbamate under specific conditions to introduce the tert-butyl group. The formyl group can be introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride. The trifluoromethyl group is typically introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted thienylcarbamates

Scientific Research Applications

Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • Tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate

Uniqueness

Tert-butyl 3-formyl-5-(trifluoromethyl)thien-2-ylcarbamate is unique due to the presence of both a formyl group and a trifluoromethyl group on the thienylcarbamate backbone. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3NO3S

Molecular Weight

295.28 g/mol

IUPAC Name

tert-butyl N-[3-formyl-5-(trifluoromethyl)thiophen-2-yl]carbamate

InChI

InChI=1S/C11H12F3NO3S/c1-10(2,3)18-9(17)15-8-6(5-16)4-7(19-8)11(12,13)14/h4-5H,1-3H3,(H,15,17)

InChI Key

LSOAPPOSXAKVCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)C(F)(F)F)C=O

Origin of Product

United States

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